2-Methoxypropanimidamide hydrochloride

描述

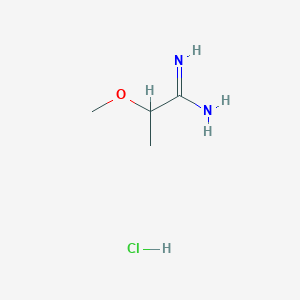

Structure

3D Structure of Parent

属性

IUPAC Name |

2-methoxypropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(7-2)4(5)6;/h3H,1-2H3,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKXIZVLPGDIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3191-79-5 | |

| Record name | 2-methoxypropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxypropanimidamide Hydrochloride

Established Synthetic Routes and Strategies

The formation of 2-methoxypropanimidamide hydrochloride can be achieved through a few key synthetic strategies. The most prominent and well-documented of these is the Pinner reaction, which utilizes nitrile precursors. Alternative, though potentially less direct, routes could involve the transformation of amide functionalities.

Preparation from Nitrile Precursors

The most direct and established method for the synthesis of imidamide hydrochlorides, including this compound, is through the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) to yield the desired amidine (imidamide). nrochemistry.com

Formation of the Imidate Hydrochloride (Pinner Salt): 2-Methoxypropanenitrile (B1295301) is reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of anhydrous hydrogen chloride. This step forms the corresponding alkyl 2-methoxypropanimidate hydrochloride. Low temperatures are generally favored to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and alkyl chloride. wikipedia.orgorgsyn.org

Ammonolysis of the Imidate Hydrochloride: The isolated or in situ generated imidate hydrochloride is then treated with ammonia to form this compound.

A general experimental procedure for a Pinner reaction followed by ammonolysis is as follows: An ethanolic solution of hydrogen chloride is charged into a reactor, and the nitrile is added. The mixture is stirred at a controlled temperature. Upon completion, the reaction is cooled, and ammonia gas is introduced to achieve a basic pH, leading to the formation of the amidine. nrochemistry.com

Table 1: Key Steps in the Pinner Reaction for this compound Synthesis

| Step | Reactants | Reagents | Product | Key Conditions |

| 1 | 2-Methoxypropanenitrile, Alcohol (e.g., Methanol) | Anhydrous Hydrogen Chloride | Methyl 2-methoxypropanimidate hydrochloride | Anhydrous conditions, Low temperature |

| 2 | Methyl 2-methoxypropanimidate hydrochloride | Ammonia | This compound | Basic pH |

Synthesis via Amidation Reactions

While the Pinner reaction is the primary route from nitriles, the synthesis of the target compound could theoretically be approached via the conversion of a corresponding amide, 2-methoxypropanamide (B2660873). This would involve the transformation of the amide carbonyl group into an imine, followed by the addition of an amino group. However, direct amidation of a carboxylic acid or its derivatives typically yields an amide, not an imidamide.

One potential, albeit less direct, pathway could involve the conversion of the amide to a thioamide, which is then S-alkylated and reacted with an amine. A more plausible route involves the dehydration of an N-acylamidine, though this adds synthetic steps.

Utilization of Specific Alkylating Agents for Methoxy (B1213986) Group Introduction

The introduction of the methoxy group is a critical step in the synthesis of the precursor, 2-methoxypropanenitrile. This is typically achieved through the alkylation of a suitable precursor, such as 2-hydroxypropanenitrile.

The Williamson ether synthesis is a common method for forming ethers. In this context, 2-hydroxypropanenitrile would first be deprotonated with a suitable base to form an alkoxide. This alkoxide would then be reacted with a methylating agent.

Table 2: Common Methylating Agents for Methoxy Group Introduction

| Methylating Agent | Formula | Reactivity | Byproducts |

| Dimethyl sulfate | (CH₃)₂SO₄ | High | Sulfate salts |

| Methyl iodide | CH₃I | High | Iodide salts |

| Trimethylsilyl diazomethane | (CH₃)₃SiCHN₂ | Milder | Nitrogen gas, TMS derivatives |

The choice of the alkylating agent and reaction conditions is crucial to optimize the yield and minimize side reactions. For instance, the use of a strong base is necessary to deprotonate the hydroxyl group of 2-hydroxypropanenitrile effectively.

Precursor Design and Derivatization

Synthesis of Key Intermediates

The primary and most crucial intermediate for the Pinner reaction route is 2-methoxypropanenitrile . The synthesis of this precursor can be approached from readily available starting materials.

One common method starts from 2-hydroxypropanenitrile (lactonitrile) , which can be synthesized from the reaction of acetaldehyde (B116499) with hydrogen cyanide. The subsequent methylation of the hydroxyl group, as discussed in section 2.1.3, yields 2-methoxypropanenitrile.

Another potential synthetic route to the nitrile precursor could start from the amino acid alanine . This would involve the conversion of the amino group to a nitrile, a transformation that can be achieved through various methods, such as the Sandmeyer reaction on the corresponding diazonium salt. The carboxylic acid group would also need to be appropriately protected or converted. A diazotization of L-alanine can lead to the formation of 2-bromopropanoic acid, which could then be subjected to nucleophilic substitution with cyanide to introduce the nitrile functionality. youtube.com

Optimization of Precursor Functionalization

Optimizing the functionalization of precursors is essential for maximizing the yield and purity of the final product.

In the synthesis of 2-methoxypropanenitrile from 2-hydroxypropanenitrile, the choice of base and solvent for the methylation step is critical. Stronger bases like sodium hydride or sodium amide will ensure complete deprotonation of the hydroxyl group, driving the reaction towards the desired product. The solvent should be inert to the reaction conditions, with polar aprotic solvents like THF or DMF often being suitable choices.

When considering the synthesis from alanine, the protection of the carboxylic acid group may be necessary to prevent unwanted side reactions during the introduction of the nitrile functionality. The choice of protecting group and the conditions for its removal must be carefully considered to ensure compatibility with the other functional groups in the molecule.

Furthermore, the purification of the intermediate, 2-methoxypropanenitrile, is important as impurities could interfere with the subsequent Pinner reaction. Distillation is a common method for purifying liquid nitriles.

Reaction Conditions and Catalytic Approaches in Synthesis

The successful synthesis of this compound via the Pinner reaction is highly dependent on carefully controlled reaction conditions and the choice of catalyst. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the product.

Acidic Catalysis:

The Pinner reaction is classically performed under acidic conditions, with anhydrous hydrogen chloride (HCl) being the most common catalyst. The mechanism involves the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol. researchgate.net This initial protonation is a crucial step, as it significantly increases the electrophilicity of the nitrile.

The general mechanism for the acid-catalyzed formation of an imidate hydrochloride is as follows:

Protonation of the nitrile: The nitrile is protonated by anhydrous HCl to form a nitrilium ion.

Nucleophilic attack: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

Deprotonation: A proton is transferred from the oxonium ion to a suitable base (e.g., another molecule of the alcohol or the chloride ion) to yield the imidate hydrochloride.

The use of a gaseous stream of anhydrous HCl passed through the reaction mixture is a common practice. orgsyn.org Alternatively, a solution of HCl in an anhydrous solvent like dioxane or cyclopentyl methyl ether (CPME) can be employed. researchgate.net The stoichiometry of the acid catalyst is a critical parameter to control, as an excess of HCl can lead to the formation of byproducts.

Basic Catalysis:

While the Pinner reaction is predominantly acid-catalyzed, similar transformations can sometimes be achieved using basic catalysis. researchgate.net In a base-catalyzed pathway, the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the nitrile carbon. This approach is generally more effective for electron-poor nitriles. researchgate.net For the synthesis of this compound from the aliphatic 2-methoxypropionitrile, the acid-catalyzed route is the more conventional and generally more efficient method.

| Catalyst Type | Role | Key Considerations |

| Acidic (Anhydrous HCl) | Protonates the nitrile, activating it for nucleophilic attack by the alcohol. | Strict anhydrous conditions are essential to prevent hydrolysis of the product. Stoichiometry of HCl must be carefully controlled. |

| Basic (e.g., alkoxides) | Deprotonates the alcohol to form a more potent nucleophile (alkoxide). | Generally less common for aliphatic nitriles like 2-methoxypropionitrile. |

The choice of solvent and the optimization of reaction parameters are critical for maximizing the yield and purity of this compound.

Solvent Selection:

The solvent for the Pinner reaction must be anhydrous to prevent the hydrolysis of the imidate hydrochloride product to the corresponding ester. scribd.com Ethers are commonly used solvents due to their inertness under the reaction conditions and their ability to dissolve the reactants. Diethyl ether is a traditional choice, though its volatility can be a drawback. orgsyn.org More recently, cyclopentyl methyl ether (CPME) has been shown to be an effective solvent, offering advantages in terms of higher boiling point and easier handling. researchgate.net In some procedures, an excess of the alcohol reactant (methanol) can also serve as a co-solvent. scribd.com The use of a solvent can also be beneficial in dissipating the heat generated during the exothermic reaction.

Reaction Parameter Optimization:

Temperature: The Pinner reaction is typically carried out at low temperatures, often between 0°C and 5°C, to minimize the formation of side products. researchgate.netresearchgate.net The imidate hydrochloride salt can be thermally unstable, and higher temperatures can promote its decomposition. researchgate.net

Reaction Time: The reaction time can vary depending on the specific reactants and conditions. The reaction is often allowed to proceed for several hours to ensure complete conversion. In some protocols, the reaction mixture is stirred for a period at low temperature and then stored for an extended period (e.g., 48 hours) in a refrigerator to facilitate the precipitation of the product. orgsyn.orgresearchgate.net

Stoichiometry of Reactants: The molar ratio of the reactants is another important parameter. Typically, a slight excess of the alcohol is used to drive the reaction to completion. orgsyn.org The amount of anhydrous HCl is also critical; a significant excess can lead to unwanted side reactions.

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of imidate hydrochlorides.

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 0°C to 5°C | Minimizes side reactions and decomposition of the thermally sensitive product. |

| Solvent | Anhydrous ethers (e.g., diethyl ether, CPME) | Prevents hydrolysis of the imidate salt and provides a suitable reaction medium. |

| Catalyst | Anhydrous Hydrogen Chloride (gas or solution) | Activates the nitrile for nucleophilic attack. |

| Reaction Time | Several hours to days | Allows for the complete formation and precipitation of the product. |

Purification and Isolation Techniques for Research-Scale Preparation

The isolation and purification of this compound on a research scale typically involve precipitation and washing.

As the Pinner reaction proceeds, the imidate hydrochloride often precipitates from the reaction mixture as a crystalline solid, especially upon cooling or prolonged standing at low temperatures. orgsyn.org This precipitation provides an effective initial step for isolation.

The purification process generally involves the following steps:

Filtration: The precipitated solid is collected by filtration, typically under an inert atmosphere to minimize exposure to moisture. orgsyn.org

Washing: The collected solid is washed with a cold, anhydrous, non-polar solvent to remove any unreacted starting materials and soluble impurities. Anhydrous diethyl ether is a common choice for the washing step. orgsyn.org This is crucial for removing excess HCl and any unreacted 2-methoxypropionitrile or methanol.

Drying: The washed product is then dried under vacuum, often in a desiccator over a drying agent such as solid potassium hydroxide (B78521) or concentrated sulfuric acid, to remove any residual solvent and ensure the final product is completely anhydrous. orgsyn.orgscribd.com

Recrystallization can be employed as a further purification step if necessary, although it can be challenging due to the moisture sensitivity of the compound. The choice of a suitable recrystallization solvent system would require careful screening to find a solvent in which the imidate hydrochloride is soluble at an elevated temperature but sparingly soluble at room temperature or below, and which is also anhydrous.

Fundamental Reactivity and Mechanistic Studies of 2 Methoxypropanimidamide Hydrochloride

Characterization of the Amidine Functional Group Reactivity

The reactivity of the amidine functional group in 2-Methoxypropanimidamide hydrochloride is characterized by a duality of nucleophilic and electrophilic properties, which dictates its interaction with other chemical species.

Nucleophilic Properties of the Amidine Nitrogen

The amidine moiety contains nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The sp²-hybridized nitrogen atom, in particular, is a potent nucleophilic center. Its reactivity is influenced by the electron-donating methoxy (B1213986) group, which increases the electron density on the amidine functional group. This enhanced nucleophilicity allows it to readily participate in reactions with electrophilic compounds. The protonated state of the hydrochloride salt, however, significantly diminishes this nucleophilicity until a basic environment is introduced to deprotonate the amidine.

Electrophilic Nature of the Carbon-Nitrogen Double Bond

Conversely, the carbon atom of the carbon-nitrogen double bond (C=N) in the amidine group exhibits an electrophilic character. This is due to the electronegativity difference between carbon and nitrogen, which polarizes the double bond and makes the carbon atom susceptible to nucleophilic attack. This electrophilicity is a key factor in reactions such as hydrolysis and transamidation, where a nucleophile attacks this carbon center, initiating the reaction cascade. The presence of the electron-withdrawing nitrogen atoms enhances the electrophilic nature of this carbon.

Protonation States and pKa Determination Studies in Solution

The protonation state directly impacts the compound's reactivity. In its protonated form, the electrophilicity of the imidoyl carbon is enhanced, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the nitrogen atoms is effectively nullified upon protonation.

| Property | Description |

| Protonation Site | The nitrogen atoms of the amidine group. |

| Effect of Protonation | Increased electrophilicity of the C=N carbon; decreased nucleophilicity of the nitrogen atoms. |

| Estimated pKa Range | 10-12 (based on analogous amidine compounds). |

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its behavior and designing synthetic strategies.

Hydrolysis Mechanisms

The hydrolysis of this compound to the corresponding amide or carboxylic acid is a fundamental reaction. The mechanism is typically initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic carbon of the C=N double bond.

Under acidic conditions, the amidine is protonated, which activates the carbon atom towards nucleophilic attack by water. This is followed by a series of proton transfer steps and the eventual elimination of ammonia (B1221849), yielding the corresponding ester, which can be further hydrolyzed to the carboxylic acid.

In basic conditions, the hydroxide ion acts as a more potent nucleophile, directly attacking the imidoyl carbon. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the C-N bond and the formation of the amide and methanol (B129727).

General Steps in Hydrolysis:

Nucleophilic attack on the electrophilic carbon of the C=N bond.

Formation of a tetrahedral intermediate.

Proton transfer steps.

Elimination of the leaving group (ammonia or an amine).

Transamidation Reactions

Transamidation reactions involve the exchange of the amino group of the amidine with another amine. This process is of significant interest in synthetic chemistry for the formation of new C-N bonds. The mechanism of transamidation is analogous to that of hydrolysis, with an amine acting as the nucleophile instead of water.

The reaction is typically initiated by the nucleophilic attack of an amine on the electrophilic carbon of the amidine. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of the original amino group result in the formation of a new amidine. The efficiency of this reaction is often dependent on the nucleophilicity of the incoming amine and the stability of the leaving group.

| Reaction | Initiating Nucleophile | Key Intermediate | Product(s) |

| Hydrolysis (Acidic) | Water | Protonated tetrahedral intermediate | Ester, Ammonia |

| Hydrolysis (Basic) | Hydroxide ion | Tetrahedral intermediate | Amide, Methanol |

| Transamidation | Amine | Tetrahedral intermediate | New Amidine, Ammonia |

Influence of the Methoxy Group on Amidine Reactivity

Electronic Effects

The methoxy group (-OCH₃) is known to exert a dual electronic influence on adjacent functional groups through inductive and resonance effects. In the context of 2-Methoxypropanimidamide, the primary electronic influence is the inductive effect. The oxygen atom of the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the carbon skeleton via the sigma bonds. This is known as a negative inductive effect (-I effect).

To illustrate this principle, the following table presents pKa values for a series of substituted N¹,N¹-dimethylacetamidines, demonstrating the impact of electronic effects on amidine basicity.

| Substituent (X) in N¹,N¹-Dimethyl-N²-(X-phenyl)acetamidine | pKa in 95.6% Ethanol | Electronic Effect of X |

| p-OCH₃ | 8.08 | Electron-donating |

| p-CH₃ | 7.82 | Electron-donating |

| H | 7.45 | Neutral |

| p-Cl | 6.67 | Electron-withdrawing |

| m-Cl | 6.63 | Electron-withdrawing |

| m-NO₂ | 5.23 | Strongly electron-withdrawing |

| p-NO₂ | 4.60 | Strongly electron-withdrawing |

Data sourced from a study on substituted N¹,N¹-dimethylacetamidines. psu.edu

Based on these established trends, the methoxy group in this compound is expected to lower the pKa of the amidinium ion relative to an unsubstituted alkylamidine.

Furthermore, the inductive withdrawal of electrons by the methoxy group increases the electrophilicity of the amidine carbon atom. This makes the carbon more susceptible to attack by nucleophiles. In reactions where the amidine acts as an electrophile, the presence of the methoxy group is anticipated to enhance the reaction rate.

Steric Effects

Beyond its electronic influence, the methoxy group also introduces steric bulk in proximity to the amidine functional group. Steric hindrance arises from the spatial arrangement of atoms, where the size of a group can impede the approach of a reactant to a reaction center. libretexts.org In the case of 2-Methoxypropanimidamide, the methoxy group is positioned on the carbon adjacent to the amidine's functional carbon.

This steric bulk can hinder the approach of nucleophiles to the amidine carbon. While the electronic effect of the methoxy group makes the carbon more electrophilic, the steric effect may counteract this by physically blocking incoming nucleophiles. The net effect on the reaction rate will depend on the size and nature of the attacking nucleophile. nih.gov For small nucleophiles, the electronic activation may dominate, leading to an increased reaction rate. Conversely, for bulky nucleophiles, steric hindrance could become the overriding factor, resulting in a decreased reaction rate. reddit.com

Steric hindrance can also influence the basicity of the amidine, although this is generally a secondary effect compared to the electronic influence. The approach and solvation of the proton at the nitrogen lone pair can be slightly impeded by the nearby methoxy group. However, this effect is likely to be less significant than the inductive withdrawal of electron density. libretexts.org

Applications As a Reagent and Building Block in Advanced Organic Synthesis

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

O-alkylisoureas, including 2-methoxypropanimidamide hydrochloride, are important precursors for the synthesis of a variety of nitrogen-containing heterocycles. These reactions typically proceed through cyclization or condensation pathways, where the imidamide moiety provides one or more nitrogen atoms to the resulting ring system.

The reaction of O-alkylisoureas with bifunctional compounds is a common strategy for the synthesis of heterocyclic rings. For instance, they can react with β-dicarbonyl compounds or their vinylogous derivatives to form pyrimidine (B1678525) rings. The reaction is thought to proceed via initial nucleophilic attack of the enolizable dicarbonyl compound on the electrophilic carbon of the protonated imidamide, followed by cyclization and elimination of methanol (B129727) to afford the aromatic pyrimidine core. This method is a key approach for constructing the pyrimidine nucleus, a common scaffold in many biologically active molecules. bu.edu.eg

Similarly, reactions with other 1,3-dielectrophiles can lead to the formation of various five- and six-membered heterocyclic systems. The specific nature of the resulting heterocycle is dependent on the structure of the reaction partner.

This compound can undergo condensation reactions with various carbonyl compounds. For example, its reaction with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrimidine (B8664642) derivatives through a Michael-type addition followed by cyclization. uobabylon.edu.iqwikipedia.orgpressbooks.pub This reactivity provides a straightforward route to partially saturated heterocyclic systems.

Furthermore, condensation with 1,2-dicarbonyl compounds can be utilized to construct diazine heterocycles. The two adjacent electrophilic centers of the dicarbonyl compound react with the nitrogen atoms of the imidamide to form the heterocyclic ring.

Utility in C-N Bond Formation Strategies

The imidamide functionality is an excellent electrophile for the formation of new carbon-nitrogen bonds. This reactivity is harnessed in amidination reactions and in the synthesis of guanidine (B92328) and urea (B33335) derivatives.

This compound can serve as an amidinating agent, transferring its propanimidoyl group to a nucleophilic substrate, typically a primary or secondary amine. This reaction, known as amidination, results in the formation of a new N-substituted propanimidamide (B3024157). The process is generally carried out under basic conditions to deprotonate the amine nucleophile, facilitating its attack on the electrophilic carbon of the imidamide. The methoxy (B1213986) group acts as a good leaving group upon protonation. This direct amidination is a valuable method for introducing the amidine functional group into a molecule. organic-chemistry.orgnih.govresearchgate.netrsc.org

O-alkylisoureas are widely used as precursors for the synthesis of guanidine derivatives. The reaction of this compound with a primary or secondary amine would initially form an N-substituted propanimidamide. Subsequent reaction with another amine would lead to the displacement of the propanamine moiety to form a substituted guanidine. More commonly, O-alkylisoureas react directly with amines, where the alkoxy group is displaced to form the guanidine. S-methylisothioureas are frequently used for this transformation, and O-alkylisoureas are expected to exhibit similar reactivity. researchgate.netresearchgate.netscholaris.caorganic-chemistry.orgnih.govorganic-chemistry.org

While less common, under certain conditions, hydrolysis of the intermediate N-substituted propanimidamide or the starting O-alkylisourea can lead to the formation of urea derivatives, although this is generally considered a side reaction.

Functionalization of Complex Molecular Architectures

The reactivity of this compound and its analogues makes it a useful tool for the late-stage functionalization of complex molecules, such as natural products. The ability to introduce amidine or guanidine functionalities can significantly alter the biological properties of a parent molecule.

For example, the introduction of a guanidinium (B1211019) group can enhance a molecule's ability to cross biological membranes. This strategy has been applied to modify steroids, where the introduction of polar, charged groups can impact their pharmacological profile. mdpi.orgmdpi.com Similarly, the selective functionalization of alkaloids with reagents like O-alkylisoureas can be used to generate novel derivatives with potentially altered or improved biological activities. nih.gov The mild reaction conditions often associated with amidination reactions make this approach suitable for use on sensitive and complex substrates.

Incorporation into Drug-Like Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structural motifs are found in a vast array of pharmaceuticals. Imidates are well-established precursors for the construction of such scaffolds. nih.gov this compound can serve as a key reactant in the formation of various heterocyclic rings, including imidazoles, oxazoles, and thiazoles, which are considered "privileged scaffolds" in drug discovery due to their ability to bind to multiple biological targets.

The general strategy for the incorporation of the imidate functionality into these scaffolds involves its reaction with bifunctional nucleophiles. For instance, the reaction of an imidate with a 1,2-diamine can lead to the formation of an imidazoline (B1206853) ring, a common feature in many biologically active molecules. Similarly, reaction with a 1,2-amino alcohol or a 1,2-aminothiol can yield oxazoline (B21484) and thiazoline (B8809763) rings, respectively.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Imidate Precursors

| Heterocyclic Scaffold | Bifunctional Nucleophile | Resulting Ring System |

| Imidazoline | Ethylenediamine | 4,5-dihydro-1H-imidazole |

| Oxazoline | Ethanolamine | 4,5-dihydrooxazole |

| Thiazoline | Cysteamine | 4,5-dihydrothiazole |

| Benzimidazole | o-Phenylenediamine | 1H-benzo[d]imidazole |

| Benzoxazole | o-Aminophenol | Benzo[d]oxazole |

Derivatization for Material Science Applications (Hypothetical Exploration)

The functional group transformation capabilities of imidates also present intriguing, albeit largely hypothetical, opportunities in the realm of material science. The ability to introduce specific functionalities into a polymer backbone can significantly alter its physical and chemical properties, leading to materials with tailored characteristics for advanced applications.

One hypothetical application of this compound in material science is its use as a monomer or a post-polymerization modification reagent for the synthesis of functional polymers. For instance, a polymer bearing pendant nitrile groups could potentially be converted to the corresponding imidate through a Pinner-type reaction. Subsequent reaction of these polymer-bound imidate groups with appropriate reagents could introduce new functionalities.

A plausible scenario involves the reaction of a polymer with pendant 2-methoxypropanimidamide moieties with diamines to form cross-linked materials. The resulting amidine linkages would be expected to impart a higher degree of thermal stability and mechanical robustness to the polymer network. Furthermore, the basic nature of the amidine groups could be exploited in applications such as acid-gas capture or as solid-supported catalysts.

Another area of hypothetical exploration lies in the development of novel electroactive materials. While research in this area has predominantly focused on polyimides and imidazole-containing polymers, the fundamental reactivity of imidates could be leveraged to create new classes of conjugated polymers. mdpi.comnih.gov For example, the condensation of a bis-imidate monomer with an appropriate aromatic partner could, in principle, lead to the formation of a polymer with an extended π-system. The electronic properties of such a polymer could be fine-tuned by the choice of the aromatic comonomer and the substituents on the imidate.

Table 2: Hypothetical Polymer Functionalization via Imidate Chemistry

| Starting Polymer | Modification Strategy | Resulting Functionality | Potential Application |

| Poly(acrylonitrile) | Pinner reaction with methanol and HCl to form pendant imidates | Poly(methyl acrylimidate) | Precursor for further functionalization |

| Polymer with pendant imidates | Reaction with diamines | Cross-linked polymer with amidine linkages | High-performance thermosets, gas separation membranes |

| Polymer with pendant imidates | Reaction with hydrazines | Polymer with pendant triazole groups | Ligands for metal catalysis, high-temperature polymers |

| Bis-imidate monomer | Polycondensation with an aromatic diol | Poly(imidate-ether) | Processable high-performance thermoplastics |

These potential applications remain speculative and would require significant research and development to be realized. However, they highlight the untapped potential of simple imidates like this compound as versatile building blocks not only in medicinal chemistry but also in the design of novel materials with advanced properties. The exploration of such synthetic avenues could open up new frontiers in polymer chemistry and material science.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Methodologies for Structural Elucidation

The precise determination of the molecular structure of 2-Methoxypropanimidamide hydrochloride is accomplished through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, reveals the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are employed to provide a detailed picture of the molecular environment of each atom.

¹H NMR Spectroscopy: In a typical analysis, the ¹H NMR spectrum of this compound would be recorded in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. For instance, the methoxy (B1213986) group (-OCH₃) protons would likely appear as a sharp singlet, while the protons of the propanimidamide (B3024157) backbone would exhibit characteristic splitting patterns (e.g., a doublet and a quartet for an ethyl-like fragment, if present) and chemical shifts influenced by their neighboring functional groups. The integration of these signals would provide the ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the carbon of the methoxy group, the carbons of the propanimidamide backbone, and the imine carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Below is a table of hypothetical ¹H and ¹³C NMR data for this compound, illustrating the type of information that would be obtained.

| NMR Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | 3.65 | Singlet | 3H | -OCH₃ |

| 2.10 | Quartet | 2H | -CH₂- | |

| 1.25 | Triplet | 3H | -CH₃ | |

| ¹³C NMR | 168.2 | - | - | C=N |

| 55.4 | - | - | -OCH₃ | |

| 28.7 | - | - | -CH₂- | |

| 10.1 | - | - | -CH₃ |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be expected for a compound with a similar structure.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For a non-volatile salt like this compound, electrospray ionization (ESI) would be a suitable ionization technique.

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, from which the exact molecular weight can be determined. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion with high accuracy.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragments would arise from the cleavage of bonds within the propanimidamide backbone and the loss of the methoxy group.

| Mass Spectrometry Data | m/z (Mass-to-Charge Ratio) | Interpretation |

| ESI-MS | 103.0811 | [M+H]⁺ (Calculated for C₄H₁₁N₂O⁺) |

| MS/MS Fragmentation | 86.0549 | Loss of NH₃ |

| 72.0390 | Loss of OCH₃ | |

| 57.0702 | [C₃H₇N]⁺ fragment |

Note: The data in this table is illustrative and based on the expected fragmentation of a molecule with this structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions would include N-H stretching vibrations from the imidamide and hydrochloride salt, C-H stretching from the alkyl groups, a strong C=N stretching vibration characteristic of the imine group, and C-O stretching from the methoxy group. The presence and position of these bands provide confirmatory evidence for the compound's functional groups.

| Infrared (IR) Spectroscopy Data | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amidinium ion) | |

| 2980-2850 | Medium | C-H Stretch (Alkyl) | |

| ~1650 | Strong | C=N Stretch (Imine) | |

| ~1100 | Strong | C-O Stretch (Methoxy) |

Note: The IR absorption data is a representative example for the functional groups present in the proposed structure.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of a compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

Reversed-phase HPLC (RP-HPLC) is the most probable method of choice for the analysis of a polar compound like this compound. Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be a critical parameter to control the ionization state of the molecule and achieve good peak shape. Detection would most likely be performed using a UV detector at a low wavelength (e.g., 200-220 nm) where the imine functionality might absorb.

The developed method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the intended purpose of purity assessment and quantification.

| HPLC Method Parameters | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: The HPLC conditions provided are a hypothetical example of a starting point for method development.

Due to its salt nature and relatively low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC analysis could be employed for the determination of volatile impurities or after a derivatization step that converts the analyte into a more volatile and thermally stable compound. For instance, derivatization could be achieved by reacting the compound with a silylating agent to mask the polar N-H groups. Diluted solutions of hydrogen chloride in alcohols like 2-propanol are sometimes used as derivatizing agents in GC. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction study would be invaluable. The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected structural insights from an X-ray crystallographic analysis of this compound would include:

Confirmation of the covalent structure.

Precise measurements of the C-N, C-O, and C-C bond lengths and the bond angles within the molecule.

Determination of the conformation of the methoxy group relative to the propanimidamide moiety.

Elucidation of the hydrogen bonding network involving the hydrochloride counter-ion and the imidamide functional group.

Information on the crystal packing and any intermolecular interactions.

As a reference for the type of data obtained from such an analysis, the crystallographic information for a related simple amidine, acetamidine (B91507) hydrochloride, is presented below. It is crucial to note that this data is for a different compound and serves only as an illustrative example. wikipedia.org

| Parameter | Value for Acetamidine Hydrochloride wikipedia.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.673 |

| b (Å) | 9.862 |

| c (Å) | 9.601 |

| α (°) | 90 |

| β (°) | 111.71 |

| γ (°) | 90 |

Spectrophotometric Methods for Concentration Determination

Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, is a widely used technique for the quantitative determination of a substance in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of this compound, a UV-Vis spectrophotometric method would first need to be developed. This would involve the following steps:

Determination of Maximum Absorbance (λmax): A solution of this compound in a suitable solvent (e.g., water, ethanol, or methanol) would be scanned across a range of UV and visible wavelengths to identify the wavelength at which it absorbs the most light. This wavelength, known as λmax, is the most sensitive wavelength for quantitative measurements. The imidamide functional group is expected to have a characteristic absorbance in the UV region.

Creation of a Calibration Curve: A series of standard solutions with known concentrations of this compound would be prepared. The absorbance of each standard solution would be measured at the determined λmax. A calibration curve would then be constructed by plotting the absorbance values against the corresponding concentrations.

Analysis of Unknown Samples: The absorbance of a sample solution with an unknown concentration of this compound would be measured at the same λmax. The concentration of the unknown sample can then be determined by interpolating its absorbance value on the calibration curve.

The linearity of the calibration curve, as indicated by the correlation coefficient (R²), is a critical measure of the method's accuracy. A value close to 1.0 indicates a strong linear relationship. Other validation parameters for the method would include its precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Below is a hypothetical representation of data that would be generated during the development of a spectrophotometric method for the concentration determination of a compound.

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.611 |

| 10.0 | 0.763 |

Method Validation Parameters (Hypothetical)

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-Methoxypropanimidamide hydrochloride. wikipedia.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties. wikipedia.org

Key electronic structure parameters, including orbital energies, electron density distribution, and molecular electrostatic potential (MEP), can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are critical in predicting the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO, for instance, is an indicator of the molecule's kinetic stability.

Bonding in this compound can be analyzed through various techniques, such as Natural Bond Orbital (NBO) analysis. This method provides insights into the nature of the chemical bonds, including their hybridization, polarity, and the extent of electron delocalization. The calculated bond lengths and angles can be compared with experimental data, where available, to validate the computational model.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, resulting in a potential energy surface (PES). The minima on the PES correspond to the stable conformers.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states. nih.gov These simulations also provide insights into the flexibility of the molecule and the timescales of conformational changes.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (anti) | 0.0 | 65 |

| 2 | 60° (gauche) | 1.2 | 30 |

| 3 | -60° (gauche) | 1.2 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of this compound. nih.gov By analyzing the electronic structure, particularly the distribution of the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. The molecular electrostatic potential (MEP) map also provides a visual guide to the charge distribution, highlighting electron-rich and electron-poor areas.

Furthermore, computational methods can be used to model reaction pathways and to calculate the activation energies of potential reactions. This involves locating the transition state structures that connect the reactants and products on the potential energy surface. The calculated activation barriers provide a quantitative measure of the reaction rate, allowing for the prediction of the most favorable reaction pathways.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The hydrochloride salt of 2-Methoxypropanimidamide suggests the presence of strong ionic interactions. Beyond this, the molecule has the potential to form various intermolecular interactions, with hydrogen bonding being particularly significant. youtube.comyoutube.com The imidamido and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors, respectively. youtube.com

Computational analysis can be used to identify and characterize these intermolecular interactions. By modeling a system of multiple this compound molecules, the preferred hydrogen bonding networks and other non-covalent interactions, such as van der Waals forces, can be determined. nih.govkhanacademy.org The strength of these interactions can be quantified by calculating the interaction energies. Understanding these intermolecular forces is crucial for predicting the crystal packing and the bulk properties of the compound.

Table 3: Hypothetical Hydrogen Bond Parameters in a Dimer of this compound

| Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

| N-H | Cl⁻ | 2.1 | 175 | -15.2 |

| N-H | O (methoxy) | 2.3 | 168 | -5.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. chemrxiv.orgnih.govnih.gov In the context of this compound, QSRR models could be developed to predict its reactivity in a series of related reactions or its interaction with a specific biological target.

The development of a QSRR model involves several steps. First, a set of molecular descriptors is calculated for this compound and a series of structurally related compounds. These descriptors can be derived from quantum chemical calculations and can include electronic, steric, and thermodynamic properties. Next, these descriptors are statistically correlated with experimentally measured reactivity data to generate a predictive model. Such models can be valuable for guiding the design of new compounds with desired reactivity profiles. researchgate.net

Future Directions and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 2-Methoxypropanimidamide hydrochloride, a key area of future research will be the establishment of novel and sustainable synthetic routes. Current synthetic approaches for similar compounds often rely on traditional methods that may involve harsh reagents or produce significant waste.

Future investigations could focus on:

Green Chemistry Approaches: The exploration of synthesis pathways that utilize greener solvents, reduce the number of synthetic steps, and minimize waste generation will be crucial. This could involve the use of catalytic methods that allow for high atom economy.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Biocatalysis: The use of enzymes as catalysts in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical catalysts.

Expansion of Applications in Catalysis and Method Development

The imidamide functional group present in this compound suggests its potential as a ligand or catalyst in organic synthesis. The nitrogen atoms can act as coordination sites for metal centers, opening up possibilities for its use in a variety of catalytic transformations.

Unexplored research avenues in this area include:

Homogeneous Catalysis: Investigating the use of metal complexes of this compound as catalysts in cross-coupling reactions, hydrogenations, and other important organic transformations.

Asymmetric Catalysis: The development of chiral variants of this compound could lead to new catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals.

Organocatalysis: Exploring the potential of the compound itself or its derivatives to act as metal-free organocatalysts for various reactions.

Exploration of Supramolecular Chemistry Involving Propanimidamide (B3024157) Scaffolds

The ability of the propanimidamide scaffold to participate in hydrogen bonding and other non-covalent interactions makes it an interesting building block for supramolecular chemistry. The formation of well-defined, self-assembled structures could lead to the development of novel functional materials.

Future research could delve into:

Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives to understand and control the formation of different supramolecular architectures.

Host-Guest Chemistry: Investigating the ability of macrocyclic structures containing the propanimidamide scaffold to act as hosts for various guest molecules, with potential applications in sensing and separation technologies.

Self-Assembled Materials: The design and synthesis of propanimidamide-based molecules that can self-assemble into gels, liquid crystals, or other soft materials with unique properties.

Integration into Advanced Materials Science Research

The functional groups present in this compound provide handles for its incorporation into larger molecular structures and materials. This could lead to the development of advanced materials with tailored properties.

Potential areas for exploration include:

Polymer Chemistry: The use of this compound as a monomer or functional additive in the synthesis of polymers. This could impart specific properties to the resulting materials, such as improved thermal stability or altered surface properties.

Functional Coatings: The development of coatings and surface modifications based on this compound for applications in areas such as corrosion protection or biocompatible materials.

Electronic Materials: Investigating the electronic properties of materials incorporating the propanimidamide scaffold, with an eye towards applications in organic electronics.

Synergistic Approaches Combining Synthetic and Computational Studies

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the discovery and development of new molecules and materials. For this compound, a synergistic approach will be invaluable.

Future research should involve:

Computational Screening: The use of computational methods to predict the properties and potential applications of derivatives of this compound, guiding synthetic efforts towards the most promising candidates.

Mechanistic Studies: The use of quantum chemical calculations to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes and catalytic applications.

Materials by Design: The application of molecular modeling and simulation to design new materials based on the propanimidamide scaffold with specific, desired properties.

常见问题

Q. How to assess long-term stability of this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。